Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-
Description
Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
6-nitro-2-propan-2-ylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-6(2)15-10-11-8-4-3-7(12(13)14)5-9(8)16-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGMYMLIJFNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For 2-[(1-methylethyl)thio]-6-nitrobenzothiazole, a common synthetic route includes the reaction of 2-aminobenzenethiol with an appropriate nitro-substituted aldehyde or ketone under acidic or basic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction mixture is typically refluxed to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact . Methods such as microwave-assisted synthesis and one-pot multicomponent reactions are used to enhance efficiency and yield . The use of recyclable catalysts and solvent-free conditions are also common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Catalysts like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
Major Products
Reduction: 2-[(1-methylethyl)thio]-6-aminobenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methylethyl)thio]-6-cyanobenzothiazole
- 2-[(1-methylethyl)thio]-6-hydroxybenzothiazole
- 2-[(1-methylethyl)thio]-6-chlorobenzothiazole
Uniqueness
Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives . The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
